Synthetic Accessibility: MeTC7 vs. Alternative VDR Antagonist Chemotypes
MeTC7 is synthesized in only two steps from 7-dehydrocholesterol, a commercially available and inexpensive starting material [1]. In contrast, many alternative VDR antagonists such as TEI-9647 or the ZK series require multi-step, low-yielding seco-steroid syntheses that are prohibitive for routine laboratory procurement [2]. This simplified synthetic route directly translates to lower cost, higher batch-to-batch consistency, and greater availability for large-scale in vivo studies.
| Evidence Dimension | Synthetic steps from commercially available precursor |
|---|---|
| Target Compound Data | 2 synthetic steps |
| Comparator Or Baseline | TEI-9647 and related lactone antagonists: typically >10 steps |
| Quantified Difference | At least 5-fold reduction in synthetic steps |
| Conditions | Comparison of published synthetic routes |
Why This Matters
Shorter synthesis reduces procurement cost, lead time, and batch variability—critical for reproducible in vivo pharmacology studies.
- [1] Khazan N, Kim KK, Hansen JN, et al. Identification of a Vitamin‑D Receptor Antagonist, MeTC7, which Inhibits the Growth of Xenograft and Transgenic Tumors In Vivo. J Med Chem. 2022;65(8):6039-6055. View Source
- [2] Saito N, et al. Creation of Highly Potent Vitamin D Receptor Antagonists. J Med Chem. 2006;49:7063-7075. View Source
